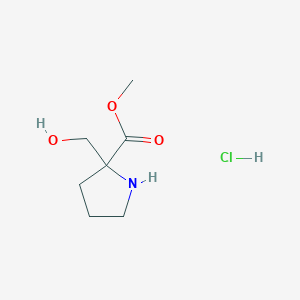
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of new polyfunctional 2-pyrrolidinones from methyl 2-(carboethoxyhydroxymethyl)acrylate, which involves Michael addition with primary amines. This method could potentially be adapted for the synthesis of methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate; hydrochloride by choosing appropriate starting materials and reaction conditions. Similarly, paper outlines the synthesis of chlorinated 2-(hydroxymethyl)pyrrolidines, which could provide a pathway for introducing the hydrochloride moiety into the target compound.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. Paper provides an example of a detailed structural analysis through various spectroscopic techniques and X-ray crystallography for a complex pyrrolidine derivative. Such analytical methods could be applied to determine the precise molecular structure of methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate; hydrochloride.
Chemical Reactions Analysis
Papers and discuss the reactivity of pyrrolidine and pyridine derivatives in various chemical reactions. For example, paper mentions domino reactions involving arylamines and substituted acetonitriles, which could be relevant for modifying the pyrrolidine ring of the target compound. Paper describes the synthesis of highly functionalized isoxazoles starting from a pyridine derivative, indicating the potential for further functionalization of pyrrolidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from the reactivity and stability of the compounds discussed in the papers. For instance, paper mentions the antimicrobial activity of certain pyrrolidine derivatives, suggesting that methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate; hydrochloride might also possess biological activity. Paper explores the photochemical behavior of methyl 2-pyridinecarboxylate, which could be relevant for understanding the photostability of the target compound.
Applications De Recherche Scientifique
Crystal Engineering with Pyrrole-2-carboxylates
Pyrrole-2-carboxylates, including derivatives relevant to methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride, have been utilized in crystal engineering. Specifically, tris[2-(2-pyrryl-carboxy)ethyl]amine and tetrakis(2-pyrryl-carboxy-methyl)methane demonstrated the formation of hexagonal and grid supramolecular structures through self-assembly. This novel supramolecular synthon of the pyrrole-2-carbonyl dimer, robustly supported by density functional calculations, showcases potential in crystal engineering applications for organized molecular assembly (Yin & Li, 2006).
Antimicrobial Activity
Compounds structurally related to methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride have been synthesized and evaluated for their antimicrobial properties. Notably, 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showed significant antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Glycosidase Inhibition
2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, related to the core structure of methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride, have been synthesized and assessed for glycosidase inhibitory activities. These compounds exhibited good and selective inhibition of α-mannosidases, indicating their potential as selective inhibitors for glycosidase enzymes, which could be beneficial in treating diseases related to glycosidase malfunction or overexpression (Popowycz et al., 2004).
Maillard Reaction Polymers
In research on Maillard reactions, methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride analogs have been implicated in the formation of melanoidin-like polymers. These studies provide insights into the complex chemistry of Maillard reactions, which are crucial in food science and could inform the development of novel food flavors and preservation methods (Tressl et al., 1998).
Ligand Development for Coordination Chemistry
Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate research, involving structures related to methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride, underscores its utility as a precursor for unsymmetrical diamide ligands. These ligands have shown potential in forming complex coordination compounds, highlighting their importance in the synthesis of polymetallic species and advancing coordination chemistry (Napitupulu et al., 2006).
Safety and Hazards
“Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 . It has hazard statements H302 - H318 - H411, indicating that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and avoiding release to the environment .
Propriétés
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)3-2-4-8-7;/h8-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOIFRUDYUPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)
![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)
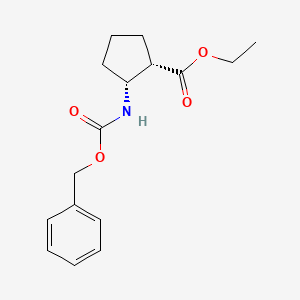
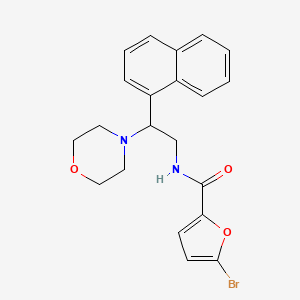

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)
![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
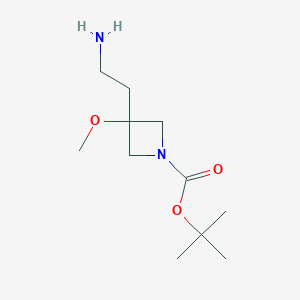
![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)
![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)
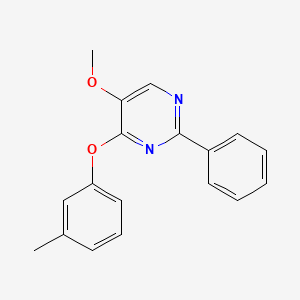
![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)